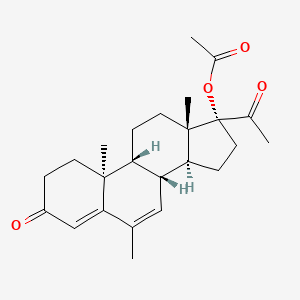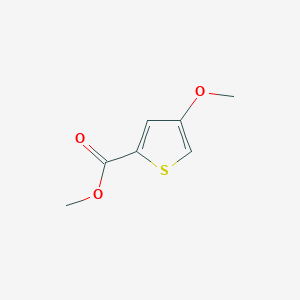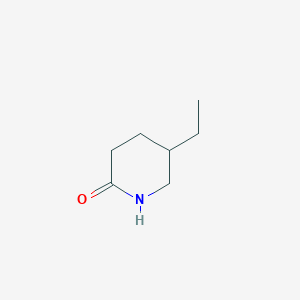
4-((4-Aminophenyl)methyl)-2-ethylaniline
説明
4-((4-Aminophenyl)methyl)-2-ethylaniline, also known as 4-APMEA, is a chemical compound that belongs to the family of amphetamines. It has gained attention in the scientific community for its potential applications in research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 4-((4-Aminophenyl)methyl)-2-ethylaniline involves the selective inhibition of certain types of potassium channels in neurons. These channels play a crucial role in regulating the excitability of neurons. By blocking these channels, this compound can increase the firing rate of neurons, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. By increasing neuronal excitability, it can lead to an increase in neurotransmitter release and synaptic plasticity. This can have both positive and negative effects on the brain, depending on the context. For example, in the treatment of neurological disorders, such as multiple sclerosis, this compound can improve motor function by increasing the firing rate of neurons in affected areas of the brain. However, in other contexts, such as in the case of epilepsy, it can lead to seizures and other adverse effects.
実験室実験の利点と制限
One of the main advantages of using 4-((4-Aminophenyl)methyl)-2-ethylaniline in lab experiments is its selectivity for certain types of potassium channels. This allows for more precise investigation of the role of these channels in neuronal function. Additionally, its ability to increase neuronal excitability can be useful in studying the effects of neurotransmitters and other factors on neuronal activity.
However, there are also limitations to using this compound in lab experiments. Its effects on neuronal excitability can be unpredictable and context-dependent, making it difficult to interpret results. Additionally, its potential for adverse effects, such as seizures, must be carefully considered when designing experiments.
将来の方向性
There are several future directions for research involving 4-((4-Aminophenyl)methyl)-2-ethylaniline. One area of interest is its potential as a therapeutic agent for neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further investigation into its mechanism of action and effects on neuronal function could provide valuable insights into the role of potassium channels in the brain. Finally, the development of more selective and potent analogs of this compound could lead to new tools for studying neuronal function and potential therapeutic agents for neurological disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for certain types of potassium channels and ability to increase neuronal excitability make it a valuable tool for investigating the role of these channels in neuronal function. However, its potential for adverse effects must be carefully considered when designing experiments. Future research into its therapeutic potential and mechanism of action could provide valuable insights into the function of the brain and potential treatments for neurological disorders.
科学的研究の応用
4-((4-Aminophenyl)methyl)-2-ethylaniline has shown potential applications in various scientific research fields. In neuroscience, it has been used as a tool to study the function of potassium channels in neurons. It can selectively block certain types of potassium channels, leading to an increase in neuronal excitability. This property has been used to investigate the role of potassium channels in various neurological disorders, such as epilepsy and multiple sclerosis.
特性
IUPAC Name |
4-[(4-aminophenyl)methyl]-2-ethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-13-10-12(5-8-15(13)17)9-11-3-6-14(16)7-4-11/h3-8,10H,2,9,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVIWIDTBYWXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199799 | |
| Record name | 4-((4-Aminophenyl)methyl)-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51839-50-0 | |
| Record name | 4-[(4-Aminophenyl)methyl]-2-ethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51839-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Aminophenyl)methyl)-2-ethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051839500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-Aminophenyl)methyl)-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-aminophenyl)methyl]-2-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((4-AMINOPHENYL)METHYL)-2-ETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS8UB0P64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol](/img/structure/B3053109.png)


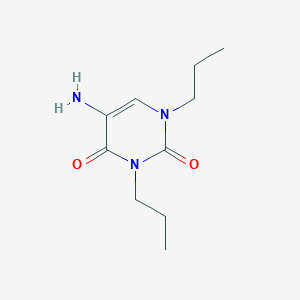

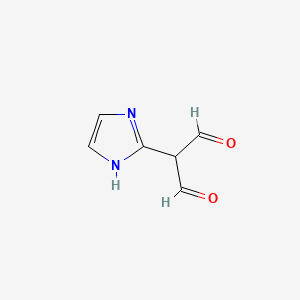


![4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B3053121.png)

